N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
Description
The compound N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide features a propanamide backbone linked to a 2,3-dimethylphenyl group via an amide bond and a 1,2,4-oxadiazole ring substituted with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-12-5-3-8-16(13(12)2)24-17(27)9-10-18-25-19(26-28-18)14-6-4-7-15(11-14)20(21,22)23/h3-8,11H,9-10H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACXHTVWSMDDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide, known by its CAS number 866040-01-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3N3O2 |
| Molar Mass | 389.37 g/mol |
| Density | 1.296 g/cm³ (predicted) |
| pKa | 14.21 (predicted) |
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound this compound has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : The compound's mechanism involves interaction with cellular signaling pathways and potential inhibition of specific protein targets associated with cancer proliferation. The trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating better cellular uptake and action.
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Case Studies : In a study assessing a series of oxadiazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). For instance:
- Compound A : IC50 = 1.18 µM against HEPG2
- Compound B : IC50 = 0.67 µM against PC-3 prostate cancer cell line
These studies suggest that the compound may act as a potent inhibitor of tumor growth.
Inhibitory Activity
The compound has shown inhibitory activity against several enzymes and pathways involved in cancer progression:
- EGFR Inhibition : Similar compounds have been reported to inhibit the epidermal growth factor receptor (EGFR) with IC50 values around 0.24 µM.
- Src Kinase Inhibition : Src kinase is another target; compounds in this class have demonstrated significant inhibition.
Research Findings
Recent literature has highlighted various studies focusing on the biological activity of oxadiazole derivatives:
- A review article summarized recent developments in anticancer drugs using 1,3,4-oxadiazoles and reported on their broad-spectrum antiproliferative activity across multiple cancer types .
- Another study indicated that compounds with structural similarities to this compound exhibited high potency against leukemia and breast cancer cell lines.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
